5-cloro-2-etoxi-N-(2-piridinilmetil)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

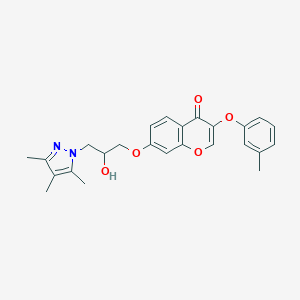

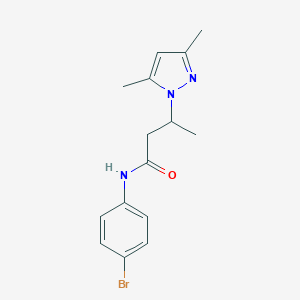

5-Chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H15ClN2O3S . It has an average mass of 326.798 Da and a mono-isotopic mass of 326.049194 Da .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect has been reported . Another study described the synthesis of 5-chloro-2-hydroxy-N-phenylbenzamide methyl esters, hydrazides, and hydrazones .Molecular Structure Analysis

The molecular structure of 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide consists of 14 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide, such as its melting point, boiling point, density, and toxicity, are not explicitly mentioned in the available resources .Mecanismo De Acción

The exact mechanism of action of 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is not fully understood. However, it has been proposed that 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. For example, 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.

Biochemical and Physiological Effects:

5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the activation of NF-κB signaling pathway. 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has also been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various in vitro and in vivo studies. However, 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide also has some limitations. It has low solubility in water, which can make it difficult to administer in animal studies. In addition, 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.

Direcciones Futuras

There are several future directions for research on 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide. One direction is to further investigate its anticancer activity and potential use in cancer therapy. Another direction is to explore its anti-inflammatory and neuroprotective effects in more detail, and to investigate its potential use in the treatment of neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide in humans, and to optimize its pharmacokinetic and pharmacodynamic properties.

Métodos De Síntesis

5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 5-chloro-2-nitrobenzoic acid with ethyl alcohol, followed by the reduction of the nitro group to an amino group, and then the reaction of the resulting compound with 2-pyridinemethanamine and benzenesulfonyl chloride. The final product is obtained through purification and crystallization.

Aplicaciones Científicas De Investigación

Materiales Ópticos No Lineales

5-cloro-2-etoxi-N-(2-piridinilmetil)bencenosulfonamida: puede tener aplicaciones potenciales en el desarrollo de materiales ópticos no lineales (NLO). Estos materiales son cruciales para diversas tecnologías, incluyendo procesamiento de información óptica, imágenes y espectroscopia de terahercios (THz), telecomunicaciones y almacenamiento de datos ópticos . La estructura del compuesto podría ser propicia para las propiedades NLO de segundo orden, que son esenciales para aplicaciones como la modulación electro-óptica, la conversión de frecuencia y el procesamiento de información de alta velocidad.

Propiedades

IUPAC Name |

5-chloro-2-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3S/c1-2-20-13-7-6-11(15)9-14(13)21(18,19)17-10-12-5-3-4-8-16-12/h3-9,17H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLHCVHTKSCLPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816919 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B497329.png)

![7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B497334.png)

![7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one](/img/structure/B497338.png)